molecular formula C23H20O5S B2367596 6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 477762-75-7

6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No. B2367596
CAS RN: 477762-75-7
M. Wt: 408.47
InChI Key: IVCCCBWXZQOBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to possess anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Oxidation Studies in Alcoholic Solvents Jurd and Wong (1981) studied the oxidation of certain benzylphenol compounds, including those resembling the structure of the target compound. This research contributes to understanding the chemical behavior and potential applications of such compounds in various oxidation reactions (Jurd & Wong, 1981).

Synthesis of Isomers and Raloxifene Hydrochloride Liao Qing-jiang (2003) focused on synthesizing isomers of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, an important intermediate for the synthesis of raloxifene hydrochloride. This showcases the role of similar compounds in pharmaceutical synthesis (Liao Qing-jiang, 2003).

Synthesis of Carcinogenic Metabolites Kumar (2001) described the synthesis of certain benzothiophene derivatives, which are potential carcinogens. Understanding the synthesis of these compounds is crucial in studying their biological effects and potential risks (Kumar, 2001).

Synthesis of Arzoxifene Ji Ya-fei (2011) conducted research on synthesizing arzoxifene, a selective estrogen receptor modulator, starting from similar benzothiophene compounds. This highlights the pharmaceutical applications of such compounds (Ji Ya-fei, 2011).

Chemical Behavior Under Acidolysis Ye and Yokoyama (2021) investigated the acidolysis of C6-C2-type compounds, including those structurally related to the target compound. This study aids in understanding the chemical reactions and potential applications of such compounds in various chemical processes (Ye & Yokoyama, 2021).

properties

IUPAC Name

6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5S/c1-25-16-6-4-15(5-7-16)23-22(28-18-10-8-17(26-2)9-11-18)20-13-12-19(27-3)14-21(20)29(23)24/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCCBWXZQOBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

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